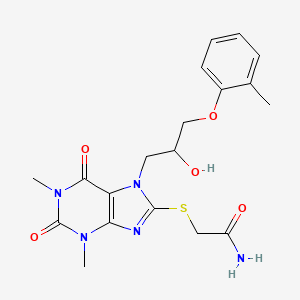

7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22N6O6 and its molecular weight is 430.421. The purity is usually 95%.

BenchChem offers high-quality 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cardiovascular Activity and Adrenoreceptor Affinity

Compounds structurally related to the query chemical, particularly those with modifications at the 8-alkylamino position of a purine dione framework, have been synthesized and evaluated for their cardiovascular effects, including electrocardiographic, antiarrhythmic, and hypotensive activities. Additionally, their affinity for alpha(1)- and alpha(2)-adrenoreceptors was determined, revealing that specific analogs displayed strong prophylactic antiarrhythmic activity and hypotensive effects, suggesting potential applications in cardiovascular disease research and therapy (Chłoń-Rzepa et al., 2004).

Novel Synthetic Routes and Purinediones

Other related research efforts have focused on developing novel synthetic routes to create diverse purinedione derivatives, highlighting the compound's versatility in synthetic organic chemistry. These studies provide valuable methodologies for synthesizing compounds with potential applications in medicinal chemistry and drug development (imo et al., 1995).

Biological Activity of Purine Derivatives

The synthesis and biological evaluation of purine derivatives, incorporating structures similar to the query compound, have been reported. These studies aim to explore the therapeutic potential of such compounds, including their effects on metabolic diseases. By evaluating the impact on triglyceride accumulation and hypoglycemic activity, research suggests possible applications in treating diabetes and related metabolic disorders (Kim et al., 2004).

Advanced Materials Development

Research into polyimides and other polymers derived from pyridine-containing monomers, including those with structures analogous to the query compound, has demonstrated the potential of such chemicals in developing new materials. These materials exhibit desirable properties such as solubility in organic solvents, thermal stability, and hydrophobicity, making them suitable for various industrial applications (Huang et al., 2017).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione' involves the reaction of 2,6-dioxopurine with 1-bromo-3-methyl-2-propanol, followed by the reaction of the resulting intermediate with 4-nitrophenol and pyrrolidine. The final product is obtained after purification and isolation.", "Starting Materials": [ "2,6-dioxopurine", "1-bromo-3-methyl-2-propanol", "4-nitrophenol", "pyrrolidine" ], "Reaction": [ "Step 1: Reaction of 2,6-dioxopurine with 1-bromo-3-methyl-2-propanol in the presence of a base such as potassium carbonate to form the intermediate 7-(2-hydroxy-3-methylpropyl)-3-methyl-1H-purine-2,6-dione.", "Step 2: Reaction of the intermediate from step 1 with 4-nitrophenol in the presence of a base such as sodium hydride to form the intermediate 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6-dione.", "Step 3: Reaction of the intermediate from step 2 with pyrrolidine in the presence of a base such as potassium carbonate to form the final product 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione.", "Step 4: Purification and isolation of the final product by techniques such as column chromatography and recrystallization." ] } | |

Numéro CAS |

923106-98-3 |

Formule moléculaire |

C19H22N6O6 |

Poids moléculaire |

430.421 |

Nom IUPAC |

7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |

InChI |

InChI=1S/C19H22N6O6/c1-22-16-15(17(27)21-19(22)28)24(18(20-16)23-8-2-3-9-23)10-13(26)11-31-14-6-4-12(5-7-14)25(29)30/h4-7,13,26H,2-3,8-11H2,1H3,(H,21,27,28) |

Clé InChI |

IMPIYCRQUNQEPT-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC(COC4=CC=C(C=C4)[N+](=O)[O-])O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B2833150.png)

![[(E)-4-chlorobut-2-enyl] Acetate](/img/structure/B2833154.png)

![4-[[(Z)-2-cyano-3-(4-methoxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2833155.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2833164.png)

![4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2833166.png)